molecular formula C10H7ClFNO B2772437 2-Chloro-1-(6-fluoro-1H-indol-3-yl)-ethanone CAS No. 883546-72-3

2-Chloro-1-(6-fluoro-1H-indol-3-yl)-ethanone

Cat. No.: B2772437
CAS No.: 883546-72-3
M. Wt: 211.62
InChI Key: DORWTPUKOURUQP-UHFFFAOYSA-N
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Description

2-Chloro-1-(6-fluoro-1H-indol-3-yl)-ethanone is an organic compound with the molecular formula C10H7ClFNO and a molecular weight of 211.62 g/mol . This compound is characterized by the presence of a chloro group, a fluoro group, and an indole moiety, making it a versatile intermediate in organic synthesis.

Scientific Research Applications

2-Chloro-1-(6-fluoro-1H-indol-3-yl)-ethanone has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the production of agrochemicals and dyes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(6-fluoro-1H-indol-3-yl)-ethanone typically involves the reaction of 6-fluoroindole with chloroacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of advanced techniques such as continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1-(6-fluoro-1H-indol-3-yl)-ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of the carbonyl group can yield alcohols.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines (e.g., aniline) in the presence of a base (e.g., sodium hydroxide).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed:

    Substitution: Formation of substituted indole derivatives.

    Oxidation: Formation of indole-3-carboxylic acid.

    Reduction: Formation of indole-3-ethanol.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(6-fluoro-1H-indol-3-yl)-ethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

  • 2-Chloro-1-(5-fluoro-1H-indol-3-yl)-ethanone
  • 2-Chloro-1-(7-fluoro-1H-indol-3-yl)-ethanone

Comparison:

  • Uniqueness: The position of the fluoro group on the indole ring significantly influences the compound’s reactivity and biological activity. 2-Chloro-1-(6-fluoro-1H-indol-3-yl)-ethanone is unique due to the specific placement of the fluoro group at the 6-position, which can affect its binding affinity and selectivity towards molecular targets.

Properties

IUPAC Name

2-chloro-1-(6-fluoro-1H-indol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFNO/c11-4-10(14)8-5-13-9-3-6(12)1-2-7(8)9/h1-3,5,13H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DORWTPUKOURUQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC=C2C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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